1H-Pyrrole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYWMDGJYQAMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340358 | |

| Record name | 3-Cyanopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-38-7 | |

| Record name | 3-Cyanopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrrole-3-carbonitrile: Structure, Bonding, and Properties

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrole-3-carbonitrile, a key heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science. The document details its chemical structure, bonding characteristics, and physicochemical properties. It includes summaries of spectroscopic data, a representative synthesis protocol, and key chemical reactions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information critical for the application of this versatile molecule in synthetic and pharmaceutical contexts.

Chemical Structure and Properties

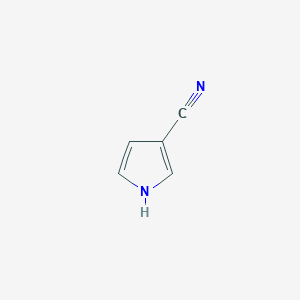

This compound, also known as 3-cyanopyrrole, is an aromatic heterocyclic compound. Its structure consists of a five-membered pyrrole ring with a nitrile group substituted at the C3 position. The pyrrole ring is a fundamental scaffold in numerous biologically active molecules. The presence of the electron-withdrawing nitrile group significantly influences the electronic properties and reactivity of the pyrrole core, making it a valuable intermediate for further functionalization.

Below is the chemical structure of this compound with standard atom numbering.

Physical and chemical properties of 1H-Pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Pyrrole-3-carbonitrile (CAS No. 7126-38-7). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental protocols, and relevant biological context. Information on its molecular structure, physicochemical properties, spectral data, and reactivity is presented. Furthermore, this guide discusses the synthesis and purification of pyrrole-carbonitriles and the involvement of its derivatives in relevant biological signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitrile group at the 3-position. The pyrrole nucleus is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the electron-withdrawing nitrile group significantly influences the chemical reactivity and physical properties of the pyrrole ring, making it a valuable building block in medicinal chemistry and materials science. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while data for the parent compound is provided where available, some properties are extrapolated from substituted derivatives due to a lack of specific experimental data for the unsubstituted molecule.

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂ | PubChem CID 564206[1] |

| Molecular Weight | 92.10 g/mol | PubChem CID 564206[1] |

| Appearance | Solid (Predicted) | Bouling Chemical Co., Limited[2] |

| Melting Point | 179 - 180 °C (for 4-(2,2-Difluoro-1,3-Benzodioxol-4-Yl)- derivative) | Bouling Chemical Co., Limited[2] |

| Boiling Point | 416.4 °C at 760 mmHg (Predicted for a derivative) | Bouling Chemical Co., Limited[2] |

| Solubility | Soluble in DMSO, slightly soluble in DMF and Methanol (for a derivative) | Bouling Chemical Co., Limited[2] |

Tabulated Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 564206[1] |

| CAS Number | 7126-38-7 | PubChem CID 564206[1] |

| XLogP3-AA | 0.4 | PubChem CID 564206 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 564206 |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 564206 |

| Topological Polar Surface Area | 39.6 Ų | PubChem CID 564206 |

| pKa | 12.46 ± 0.20 (Predicted for a derivative) | Bouling Chemical Co., Limited[2] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The electron-withdrawing nitrile group will deshield the adjacent protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

H2: ~7.0-7.2 ppm (doublet of doublets)

-

H4: ~6.8-7.0 ppm (triplet)

-

H5: ~6.4-6.6 ppm (triplet)

-

N-H: A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitrile group (C3) and the nitrile carbon itself will have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

C2: ~120 ppm

-

C3: ~100 ppm

-

C4: ~115 ppm

-

C5: ~110 ppm

-

CN: ~118 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹[3].

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹[4].

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole ring and the presence of the nitrile group.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 92

-

Key Fragmentation Pathways: Loss of HCN (m/z = 65), and other fragments resulting from the cleavage of the pyrrole ring.

Reactivity and Stability

The reactivity of this compound is dictated by the aromatic pyrrole ring and the electron-withdrawing nitrile group.

-

Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic attack, primarily at the C2 and C5 positions due to the stabilization of the intermediate carbocation[5][6]. However, the electron-withdrawing nature of the nitrile group at the C3 position deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole.

-

Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition reactions, although this may require activation.

-

Acidity of N-H: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many pyrroles, it may be sensitive to strong acids, which can induce polymerization[5]. Thermal decomposition of polypyrrole has been studied, indicating degradation at high temperatures[7].

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of substituted 1H-pyrrole-3-carbonitriles have been reported. Below is a generalized workflow based on common synthetic strategies.

General Synthesis Workflow

A common route to substituted pyrrole-3-carbonitriles involves the cyclization of α,β-dicyano ketones or related precursors. One-pot synthesis methods are often employed to improve efficiency[8].

Caption: General workflow for the synthesis of substituted 1H-pyrrole-3-carbonitriles.

Purification Protocol: Recrystallization

A common method for the purification of solid organic compounds like pyrrole derivatives is recrystallization.

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

-

Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as potent modulators of the cGAS-STING signaling pathway[9][10].

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage[11]. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an immune response.

Caption: The cGAS-STING signaling pathway and the role of this compound derivatives.

Derivatives of this compound have been identified as small-molecule STING agonists[9][10]. These compounds can directly bind to and activate STING, mimicking the effect of its natural ligand, 2'3'-cGAMP. This activation triggers the downstream signaling cascade, leading to the production of type I interferons and the induction of an immune response. This makes these derivatives promising candidates for the development of novel cancer immunotherapies and adjuvants for vaccines.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, spectral characteristics, and reactivity. While experimental data for the unsubstituted parent compound is limited in some areas, the information gathered from its derivatives provides valuable insights. The role of this compound derivatives as modulators of the cGAS-STING pathway highlights the importance of this scaffold in the development of novel therapeutics. Further research into the properties and applications of the parent compound and its derivatives is warranted.

References

- 1. This compound | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. Structure–Activity Relationship Study of this compound Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The crucial roles and research advances of cGAS‑STING pathway in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

1H-Pyrrole-3-carbonitrile: A Core Scaffold in Drug Discovery and Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-3-carbonitrile, a key heterocyclic organic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties make it a sought-after scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, detailed synthesis protocols, and its emerging role in modulating critical biological pathways, such as the STING signaling cascade.

Chemical Identifiers and Properties

This compound, also known as 3-cyanopyrrole, is a five-membered aromatic heterocycle containing a nitrile functional group. Accurate identification and understanding of its fundamental properties are crucial for its application in research and development.

Table 1: Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 7126-38-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄N₂ |

| InChI | InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H |

| InChIKey | PCYWMDGJYQAMCR-UHFFFAOYSA-N |

| SMILES | C1=CNC=C1C#N |

| EC Number | 836-925-9 |

| PubChem CID | 564206 |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 92.10 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in various organic solvents |

| pKa | Data not readily available |

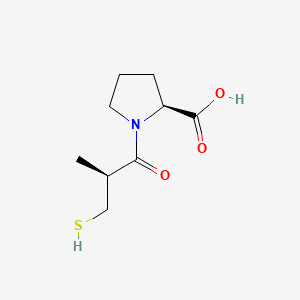

Synthesis of this compound: Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives. While numerous methods exist for substituted pyrroles, the following protocol is a generalized three-component reaction adapted for the synthesis of the unsubstituted parent compound. This method is based on the principle of reacting an α-hydroxyketone, an oxoacetonitrile, and an ammonia source.

General Three-Component Synthesis Protocol

This protocol is adapted from methodologies reported for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles.[2][3]

Materials:

-

Glycolaldehyde (as the α-hydroxyketone source)

-

Cyanoacetaldehyde or a suitable equivalent (as the oxoacetonitrile)

-

Ammonium acetate or aqueous ammonia (as the ammonia source)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolaldehyde (1.0 eq.) and cyanoacetaldehyde (1.0 eq.) in ethanol.

-

Addition of Reagents: To the stirred solution, add ammonium acetate (1.1 eq.).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance: Modulation of the STING Signaling Pathway

Recent research has highlighted the role of this compound derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including in cancer. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor and anti-viral immune response.

Derivatives of this compound have been shown to bind to and activate STING, initiating a downstream signaling cascade. This involves the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to induce the expression of target genes such as IFNB1, CXCL10, and IL6.

Applications in Drug Development

The ability of this compound derivatives to modulate key biological pathways makes them highly valuable in drug discovery.

Table 3: Therapeutic Potential of this compound Derivatives

| Therapeutic Area | Mechanism of Action |

| Oncology | Activation of the STING pathway to promote anti-tumor immunity. |

| Infectious Diseases | Stimulation of innate immune responses against viral and bacterial pathogens. |

| Inflammatory Diseases | Potential for modulating inflammatory responses through cytokine induction. |

Conclusion

This compound is a foundational heterocyclic compound with significant and expanding applications in chemical and pharmaceutical research. Its straightforward synthesis and the amenability of its core structure to chemical modification have positioned it as a privileged scaffold in the design of novel therapeutic agents. The recent discovery of its derivatives as potent STING agonists opens new avenues for the development of innovative immunotherapies for cancer and infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.

References

The Pyrrole-3-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole-3-carbonitrile core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered nitrogen-containing ring, adorned with a nitrile group at the C3 position, serves as a crucial pharmacophore in a multitude of compounds with therapeutic potential. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides a comprehensive overview of the biological significance of the pyrrole-3-carbonitrile scaffold, detailing its diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in its evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrrole-3-carbonitrile scaffold has demonstrated remarkable potential in the development of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Janus Kinase (JAK) Inhibition

A notable class of anticancer agents based on this scaffold are Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune response, and its dysregulation is implicated in various cancers and myeloproliferative disorders. Pyrrole-3-carboxamides, derived from the pyrrole-3-carbonitrile core, have been identified as potent and selective JAK2 inhibitors.[1]

One such example is NMS-P953, a potent and orally bioavailable JAK2 inhibitor.[1] This compound has shown significant tumor growth inhibition in preclinical models.[1]

Table 1: Anticancer Activity of Pyrrole-3-Carbonitrile Derivatives as JAK2 Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| NMS-P953 | JAK2 | Enzymatic Assay | 0.008 | [2] |

A typical in vitro JAK2 inhibition assay involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a biotinylated peptide derived from STAT1) are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compounds, including the pyrrole-3-carbonitrile derivative, are serially diluted and incubated with the JAK2 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ELISA-based format where a phosphorylation-specific antibody is used.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DOT Script for JAK-STAT Signaling Pathway Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrole-3-carbonitrile derivative.

Tubulin Polymerization Inhibition

Another key anticancer mechanism of pyrrole-3-carbonitrile derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer chemotherapy. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the M-phase and induce apoptosis.[3]

Novel pyrrole-based carboxamides, such as CA-61 and CA-84, have been reported as potent tubulin polymerization inhibitors that target the colchicine-binding site.[4][5][6] These compounds exhibit significant anticancer activity against a range of epithelial cancer cell lines.[3]

Table 2: Anticancer Activity of Pyrrole-3-Carboxamide Tubulin Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| CA-61 | A549 (Lung) | 0.028 | [7] |

| MCF-7 (Breast) | 0.019 | [7] | |

| PC-3 (Prostate) | 0.024 | [7] | |

| CA-84 | A549 (Lung) | 0.035 | [7] |

| MCF-7 (Breast) | 0.026 | [7] | |

| PC-3 (Prostate) | 0.031 | [7] |

The inhibitory effect of pyrrole-3-carbonitrile derivatives on tubulin polymerization can be assessed using the following protocol:

-

Tubulin Preparation: Purified bovine or porcine brain tubulin is prepared in a polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2).

-

Compound Incubation: The test compounds are added to the tubulin solution at various concentrations and incubated on ice.

-

Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits the polymerization rate by 50%.

DOT Script for Tubulin Polymerization Inhibition Workflow

References

- 1. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aromaticity and Reactivity of 1H-Pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-3-carbonitrile is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. As a substituted pyrrole, its chemical behavior is governed by a delicate interplay between the inherent aromaticity of the pyrrole ring and the strong electron-withdrawing nature of the nitrile substituent. This guide provides a comprehensive technical overview of the aromaticity and reactivity of this compound, offering insights into its synthesis, spectroscopic properties, and chemical behavior. Detailed experimental protocols, quantitative data, and pathway visualizations are included to serve as a practical resource for professionals in drug discovery and chemical research. The unique electronic properties of this molecule make it a valuable building block for a range of biologically active compounds, including novel STING receptor agonists, antibacterial agents, and enzyme inhibitors.[1][2][3][4]

Aromaticity of this compound

Pyrrole is a classic five-membered heterocyclic aromatic compound.[5] Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, in accordance with Hückel's rule (4n+2, where n=1).[6] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to the aromatic sextet.[7] This delocalization of the nitrogen lone pair makes the pyrrole ring electron-rich and highly reactive towards electrophiles compared to benzene.[5][7]

The introduction of a carbonitrile (-C≡N) group at the C-3 position significantly modulates the electronic properties of the pyrrole ring. The nitrile group is strongly electron-withdrawing through both resonance and inductive effects. This has two primary consequences for aromaticity:

-

Reduction of Ring Electron Density: The nitrile group pulls electron density out of the pyrrole ring, diminishing its "electron-rich" character compared to unsubstituted pyrrole.

-

Influence on Aromatic Stabilization: While still fundamentally aromatic, the delocalization of π-electrons is altered. Computational studies are often employed to quantify this effect using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A higher degree of electron delocalization and diatropic ring current (more negative NICS values) is indicative of stronger aromaticity.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂ | PubChem[8] |

| Molecular Weight | 92.10 g/mol | PubChem[8] |

| XLogP3 | 0.4 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |

| Rotatable Bond Count | 0 | PubChem[8] |

Reactivity of this compound

The reactivity of this compound is a direct consequence of its electronic structure. The presence of the N-H group, the aromatic π-system, and the electron-withdrawing nitrile group creates distinct sites of reactivity.

Electrophilic Aromatic Substitution

Unsubstituted pyrrole undergoes electrophilic substitution preferentially at the C-2 (α) position, as the resulting cationic intermediate (arenium ion) is stabilized by more resonance structures than the intermediate formed from C-3 (β) attack.[9][10][11][12]

In this compound, the nitrile group is a powerful deactivating group. It withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles than pyrrole itself. The directing effect of the substituents must be considered:

-

The -NH- group is a strong activating group and an ortho-, para-director (directing to C-2 and C-5).

-

The -CN group is a strong deactivating group and a meta-director.

The concerted effect directs incoming electrophiles primarily to the C-5 position . This position is ortho to the activating -NH- group and meta to the deactivating -CN group, representing the least deactivated site for electrophilic attack. Attack at C-2 would place the positive charge of the intermediate adjacent to the electron-withdrawing nitrile group, which is highly unfavorable.

Nucleophilic Substitution

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution.[7] However, the potent electron-withdrawing effect of the 3-cyano group can potentially render the ring susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitutions.

Acidity of the N-H Proton

The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5 in DMSO.[5] The presence of the electron-withdrawing nitrile group at C-3 enhances the acidity of the N-H proton by stabilizing the resulting conjugate base (pyrrolide anion). This increased acidity facilitates N-deprotonation with moderately strong bases (e.g., NaH, K₂CO₃), which is a crucial step for subsequent N-alkylation or N-acylation reactions to generate N-substituted derivatives.

Cycloaddition Reactions

While its aromaticity makes pyrrole a reluctant diene in Diels-Alder reactions, it can undergo [4+2] cycloadditions, particularly when the nitrogen is substituted with an electron-withdrawing group.[5] this compound and its derivatives can also participate in various cycloaddition reactions, including 1,3-dipolar cycloadditions, which are powerful methods for constructing complex heterocyclic systems.[13][14]

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been developed, often involving multi-component reactions or palladium-catalyzed cyclizations.

Palladium-Catalyzed Cascade Synthesis

An efficient synthesis of substituted 1H-pyrrole-3-carbonitriles involves a palladium(II)-catalyzed cascade reaction of β,γ-dicyano ketones with boronic acids.[15] This method is attractive due to its ligand-free conditions and tolerance for a variety of substrates.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile

(Adapted from Wang, Z. et al., Synthesis 2020)[15]

-

Materials:

-

4-Oxo-4-phenylbutanenitrile (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 20 mol%)

-

Dioxane (15 mL)

-

-

Procedure:

-

To a reaction vessel, add 4-oxo-4-phenylbutanenitrile, phenylboronic acid, and palladium(II) acetate.

-

Add dioxane as the solvent.

-

Heat the reaction mixture at 100 °C for 24 hours under an inert atmosphere.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted this compound.

-

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 2: Representative Spectroscopic Data for Pyrrole Derivatives

| Type | Nucleus/Group | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Notes |

| ¹H NMR | N-H | ~8.0 - 12.0 (broad) | Position is solvent-dependent. |

| Pyrrole H (C2, C5) | ~6.8 - 7.5 | Deshielded due to aromatic ring current. | |

| Pyrrole H (C4) | ~6.2 - 6.8 | Position can vary with substitution. | |

| ¹³C NMR | Pyrrole C (C2, C5) | ~118 - 125 | |

| Pyrrole C (C3) | ~100 - 110 | Shielded carbon attached to the nitrile group. | |

| Pyrrole C (C4) | ~110 - 120 | ||

| Cyano (-C≡N) | ~115 - 120 | ||

| IR | N-H stretch | ~3300 - 3500 (broad) | Characteristic of the pyrrole N-H bond. |

| C≡N stretch | ~2220 - 2240 (sharp, strong) | Indicative of the nitrile functional group.[16] | |

| C=C stretch | ~1500 - 1600 | Aromatic ring vibrations. |

Note: Exact values are highly dependent on the solvent used and the specific substitution pattern on the pyrrole ring.

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds (via N-H) and engage in various intermolecular interactions makes it an ideal starting point for drug design.

STING Receptor Agonists

A significant recent application is in the development of agonists for the Stimulator of Interferon Genes (STING) protein.[1][2][17] The cGAS-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering immune responses against infections and cancer. Small molecule STING agonists based on the this compound scaffold have shown promising potential in cancer immunotherapy.[1][2]

-

Mechanism: These compounds bind to the STING protein, inducing a conformational change that leads to the activation of downstream signaling. This involves the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 then translocates to the nucleus to stimulate the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Other Therapeutic Applications

-

Antibacterial Agents: Derivatives of aminopyrrole-3-carbonitrile have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

-

Enzyme Inhibitors: The scaffold is used to develop inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of beta-lactam antibiotics.[4]

-

Anti-inflammatory and Anti-tuberculosis: Multi-component synthesis strategies have been used to generate libraries of this compound derivatives, leading to the discovery of COX-2 selective NSAIDs and lead candidates for anti-tuberculosis drugs.[18][19]

Conclusion

This compound represents a cornerstone scaffold for the development of novel chemical entities in drug discovery and materials science. Its aromaticity, while influenced by the electron-withdrawing nitrile group, underpins a rich and predictable reactivity profile. Understanding the principles of its electrophilic substitution, N-H acidity, and synthetic accessibility allows researchers to strategically design and synthesize new derivatives with tailored properties. The demonstrated success of this core in developing potent STING agonists highlights its ongoing and future importance in addressing critical therapeutic challenges. This guide serves as a foundational resource to aid in the continued exploration and application of this versatile heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. This compound | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 19. mdpi.com [mdpi.com]

The Evolving Synthesis and Therapeutic Potential of 1H-Pyrrole-3-carbonitrile Compounds: A Technical Guide

An in-depth exploration of the synthetic history, key experimental protocols, and burgeoning therapeutic applications of the 1H-pyrrole-3-carbonitrile scaffold for researchers, scientists, and drug development professionals.

The this compound core is a significant pharmacophore present in a variety of biologically active molecules. Its derivatives have garnered substantial interest in medicinal chemistry, particularly for their roles as anti-inflammatory agents, anti-tuberculosis candidates, and, more recently, as potent modulators of the innate immune system. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important class of compounds, detailed experimental methodologies for their preparation, and an examination of their applications in drug discovery, with a focus on their activity as STING (Stimulator of Interferon Genes) receptor agonists.

Historical Context and the Evolution of Synthesis

While the precise first synthesis of the parent this compound is not prominently documented, the historical development of synthetic strategies for the broader pyrrole class provides the foundation for accessing this specific scaffold. Classical methods, though not always directly yielding the 3-carbonitrile substitution pattern, have been adapted and modified over time to produce these valuable compounds.

The Hantzsch pyrrole synthesis , first described by Arthur Rudolf Hantzsch, involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to form a substituted pyrrole.[1] While versatile, this method's direct application to forming 3-cyano-substituted pyrroles has been explored more in modern variations. Similarly, the Paal-Knorr synthesis , reported independently by Carl Paal and Ludwig Knorr in 1884, utilizes the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] This remains a fundamental and widely used method for pyrrole synthesis due to its simplicity and efficiency.[4] The Knorr pyrrole synthesis is another cornerstone, typically involving the condensation of an α-amino-ketone with a compound containing an activated methylene group.[5]

More targeted approaches for synthesizing pyrroles with a nitrile substituent have evolved from these classical foundations. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for the formation of a cyano-substituted ring system, although it is primarily used for synthesizing cyclic ketones.[6][7]

Modern synthetic chemistry has seen the development of highly efficient, often multi-component, reactions to construct the this compound framework. These contemporary methods offer advantages in terms of yield, atom economy, and the ability to rapidly generate diverse libraries of compounds for drug discovery. A notable modern approach involves a one-pot, three-component reaction between an α-hydroxyketone, an oxonitrile (like 3-oxobutanenitrile), and an aniline, catalyzed by acetic acid.[8] This methodology has been successfully employed to synthesize a range of pyrrole-based drug candidates, including COX-2 selective NSAIDs and antituberculosis lead compounds.[8]

Key Synthetic Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols for both a classical and a modern approach.

Table 1: Comparison of Synthetic Protocols

| Parameter | Hantzsch Pyrrole Synthesis (Classical Approach) | Three-Component Synthesis (Modern Approach) |

| Reactants | β-ketoester, α-haloketone, Ammonia/Primary Amine | α-hydroxyketone, Oxonitrile, Aniline |

| Catalyst/Solvent | Often requires a base; various solvents | Acetic acid (catalyst); often neat or in a simple solvent |

| Reaction Conditions | Typically requires heating | Can often proceed at room temperature or with mild heating |

| Workup | Extraction and purification | Direct purification via chromatography or recrystallization |

| Key Advantages | Well-established, versatile for various substitutions | High efficiency, atom economy, rapid library synthesis |

| Key Disadvantages | May require synthesis of specific starting materials | Scope may be dependent on the reactivity of the components |

Experimental Protocol 1: Hantzsch-type Synthesis of a Substituted 1H-Pyrrole-3-carboxylate (Conceptual)

This is a generalized protocol based on the principles of the Hantzsch synthesis, adapted for the formation of a pyrrole-3-carboxylate, a close analogue and precursor to the carbonitrile.

-

Enamine Formation: A solution of a β-ketoester (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature for 1-2 hours to form the corresponding enamine.

-

Alkylation: An α-haloketone (1.0 eq) is added to the enamine solution. The reaction mixture is then heated to reflux for 4-6 hours.

-

Cyclization and Aromatization: The intermediate undergoes spontaneous cyclization and dehydration under the reaction conditions to form the pyrrole ring.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrrole-3-carboxylate.

Experimental Protocol 2: One-Pot, Three-Component Synthesis of a this compound Derivative[8]

This protocol is adapted from a reported synthesis of COX-2 selective NSAID analogues.

-

Reaction Setup: To a stirred solution of a substituted α-hydroxyketone (e.g., 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one) (1.0 mmol) and an oxonitrile (e.g., 3-oxobutanenitrile) (1.0 mmol) in a suitable vessel, add the desired aniline (e.g., 4-fluoroaniline) (1.1 mmol).

-

Catalyst Addition: Acetic acid (1.0 mmol) is added dropwise to the reaction mixture.

-

Reaction Progression: The mixture is stirred at a specified temperature (e.g., room temperature or heated) for a designated time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound product.

Therapeutic Applications: Targeting the STING Pathway

A significant recent development in the application of this compound compounds is their identification as potent agonists of the STING (Stimulator of Interferon Genes) receptor. The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an immune response, including the production of type I interferons.

Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, as it can promote an anti-tumor immune response. Several this compound derivatives have been discovered that can bind to and activate the STING protein, leading to downstream signaling events.

Figure 1: Simplified diagram of the cGAS-STING signaling pathway, illustrating activation by both the natural ligand cGAMP and synthetic this compound agonists.

Experimental Workflow: Evaluation of STING Agonist Activity

The following workflow outlines the key steps in assessing the potential of a novel this compound compound as a STING agonist.

Figure 2: A typical experimental workflow for the discovery and validation of novel this compound compounds as STING agonists.

Quantitative Data: STING Agonist Activity

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this compound derivatives as STING agonists. The data below is representative of such studies, showcasing how modifications to the core structure impact biological activity.

Table 2: Representative Structure-Activity Relationship Data for STING Agonists

| Compound ID | R1 Group | R2 Group | STING Binding (Kd, µM) | Reporter Cell EC50 (µM) | IFN-β Production (pg/mL) |

| Lead Cmpd A | -H | -OCH3 | 15.2 | 25.8 | 150 |

| Analog B | -F | -OCH3 | 5.6 | 10.5 | 450 |

| Analog C | -Cl | -OCH3 | 8.1 | 15.2 | 320 |

| Analog D | -H | -CF3 | 22.5 | > 50 | 80 |

| Analog E | -F | -CF3 | 9.8 | 18.9 | 210 |

Note: Data is hypothetical and for illustrative purposes to demonstrate typical SAR trends.

Conclusion and Future Directions

The journey of this compound compounds from their synthetic origins in classical organic chemistry to their current position as promising therapeutic agents is a testament to the enduring importance of heterocyclic chemistry in drug discovery. While the historical record of the parent compound's discovery may be diffuse, the development of robust and versatile synthetic methods has unlocked the vast potential of this scaffold. The recent identification of derivatives as potent STING agonists has opened a new and exciting chapter, with significant implications for the treatment of cancer and infectious diseases. Future research will undoubtedly focus on further refining the pharmacological properties of these compounds, exploring new therapeutic applications, and developing even more efficient and sustainable synthetic routes to this valuable chemical entity.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

Spectroscopic Profile of 1H-Pyrrole-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Pyrrole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₄N₂ Molecular Weight: 92.10 g/mol CAS Number: 7126-38-7[1]

Spectroscopic Data

A summary of the anticipated spectroscopic data for this compound is presented below. These values are predicted based on the analysis of related structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2][3][4] The expected ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent such as CDCl₃ are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.0 - 9.0 | Broad Singlet | - |

| H2 | ~7.0 | Triplet | ~2.5 |

| H4 | ~6.8 | Triplet | ~2.5 |

| H5 | ~6.3 | Triplet | ~2.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~120 |

| C3 | ~100 |

| C4 | ~118 |

| C5 | ~110 |

| CN | ~115 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] The characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (nitrile) | 2220 - 2260 | Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[6][7] For this compound, the molecular ion peak (M⁺) is expected at m/z 92.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 92 | [C₅H₄N₂]⁺ (Molecular Ion) |

| 65 | [M - HCN]⁺ |

| 39 | [C₃H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.[8][9] this compound is expected to exhibit absorption maxima characteristic of a substituted pyrrole ring.

Table 5: Predicted UV-Vis Spectral Data for this compound in Methanol

| Transition | λmax (nm) |

| π → π | ~210 |

| π → π | ~260 |

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Transfer the solution to a clean 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

FT-IR Spectroscopy

Sample Preparation (Thin Film Method): [10]

-

Dissolve a small amount (2-5 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[11]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample compartment should be run prior to sample analysis.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[12]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer.[12]

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive or negative, depending on the desired information.

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C

-

Mass Range: m/z 50-500

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol).

-

Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Use a quartz cuvette with a 1 cm path length.

-

Use the same solvent as a blank for baseline correction.[13]

Instrument Parameters:

-

Wavelength Range: 200 - 400 nm

-

Scan Speed: Medium

-

Data Interval: 1 nm

Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. This compound | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

- 8. agilent.com [agilent.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. engineering.purdue.edu [engineering.purdue.edu]

The Expanding Therapeutic Potential of Novel Pyrrole-3-Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental scaffold in medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, pyrrole-3-carbonitriles have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

Pyrrole-3-carbonitrile derivatives have shown considerable efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of novel pyrrole-3-carbonitriles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| P3C-A1 | Staphylococcus aureus | 8 | Vancomycin | 1 |

| P3C-A2 | Escherichia coli | 16 | Ciprofloxacin | 0.5 |

| P3C-A3 | Candida albicans | 4 | Fluconazole | 2 |

| P3C-A4 | Aspergillus niger | 8 | Amphotericin B | 1 |

Anticancer Activity: Targeting Key Pathways in Malignancy

A significant area of investigation for pyrrole-3-carbonitriles is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and the modulation of critical signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential is often initially assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| P3C-C1 | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |

| P3C-C2 | A549 (Lung) | 7.8 | Cisplatin | 3.1 |

| P3C-C3 | HCT116 (Colon) | 4.5 | 5-Fluorouracil | 2.5 |

| P3C-C4 | PC-3 (Prostate) | 9.1 | Docetaxel | 0.01 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyrrole-3-carbonitrile derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).

Quantitative Data: COX-2 Inhibition and In Vivo Efficacy

| Compound ID | In Vitro COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) | Reference Compound | In Vitro COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) |

| P3C-I1 | 0.15 | 65 | Celecoxib | 0.04 | 70 |

| P3C-I2 | 0.28 | 58 | Diclofenac | 0.11 | 62 |

Immunomodulatory Activity: Activating the STING Pathway

A groundbreaking area of research has identified novel pyrrole-3-carbonitriles as agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and subsequent activation of an anti-tumor immune response.

Quantitative Data: STING Pathway Activation

| Compound ID | IFN-β Induction (EC50, µM) | TBK1 Phosphorylation (Fold Change) | IRF3 Phosphorylation (Fold Change) |

| P3C-S1 | 1.2 | 5.8 | 4.5 |

| P3C-S2 | 2.5 | 4.2 | 3.1 |

Experimental Protocols

Synthesis of a Representative Pyrrole-3-carbonitrile

This protocol describes a general method for the synthesis of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a common scaffold.

Materials:

-

Benzoin

-

Malononitrile

-

Primary amine (e.g., aniline)

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, dissolve benzoin (1 equivalent) and the primary amine (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

To the resulting α-aminoketone intermediate solution, add malononitrile (1.1 equivalents).

-

Continue to reflux the mixture for an additional 6-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

-

Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial or fungal inoculum

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, read the optical density at 600 nm using a microplate reader.

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound formulation

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a set period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The degree of edema is calculated as the increase in paw volume compared to the initial volume.

-

The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

STING Agonist Activity: Western Blot for TBK1 and IRF3 Phosphorylation

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Primary antibodies (anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture THP-1 cells and differentiate them into macrophage-like cells using PMA.

-

Treat the cells with the test compound for a specified time (e.g., 1-3 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantification of Cytokine Induction by ELISA

Materials:

-

Cell culture supernatants from STING agonist-treated cells

-

Cytokine ELISA kit (e.g., for IFN-β)

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and a series of cytokine standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

An In-depth Technical Guide to the Safety and Handling of 1H-Pyrrole-3-carbonitrile

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Pyrrole-3-carbonitrile (CAS No. 7126-38-7) was publicly available at the time of this writing. The following guide is a synthesis of safety information from the SDSs of structurally related compounds, including various substituted pyrrole-3-carbonitriles and the parent compound, 1H-Pyrrole. This information should be used as a precautionary guide, and a comprehensive, substance-specific risk assessment should always be conducted before handling this compound.

This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound. It provides a detailed overview of potential hazards, safe handling procedures, and emergency responses.

Hazard Identification and Classification

Based on data from related pyrrole and nitrile compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its potential toxicity if ingested or inhaled, and the risk of irritation to the skin and eyes. The following tables summarize the potential GHS classifications and associated hazard statements.

Table 1: Potential GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation/Damage | Category 1 or 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301/H302 | Toxic or Harmful if swallowed.[1][2][3] |

| H332 | Harmful if inhaled.[3] | |

| H315 | Causes skin irritation.[1] | |

| H318/H319 | Causes serious eye damage or irritation.[1][2][3] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety. The following protocols are derived from best practices for handling similar chemical compounds.

2.1. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure adequate exhaust ventilation to control airborne concentrations.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory. The following table outlines the recommended equipment.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA eye and face protection regulations.[4] |

| Skin | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4] |

| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.[4] | |

| Respiratory | Respirator | If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

2.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling the substance.[1]

-

Take measures to prevent the build-up of electrostatic charge, especially if the substance is a powder.[1]

2.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[1]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

3.1. First Aid Measures

The following first aid procedures are recommended based on the potential hazards.

Table 4: First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, consulting an ophthalmologist.[4] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Specific Hazards: During a fire, toxic fumes, including nitrogen oxides and hydrogen cyanide, may be produced.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

3.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2. Ensure adequate ventilation. Avoid dust formation if the material is a solid.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Clean the contaminated area thoroughly.

Logical Workflow for Safety and Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound, from initial assessment to disposal.

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the material to enter waterways or sewer systems.

By adhering to these synthesized safety protocols, researchers and scientists can mitigate the potential risks associated with handling this compound and maintain a safe laboratory environment.

References

Methodological & Application

One-Pot Synthesis of 1H-Pyrrole-3-carbonitrile Derivatives: Application Notes and Protocols for Researchers

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of diverse heterocyclic scaffolds is a cornerstone of innovation. Among these, 1H-pyrrole-3-carbonitrile derivatives represent a privileged structural motif found in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable derivatives, facilitating their rapid and efficient production for screening and development pipelines.

The pyrrole core is a ubiquitous feature in pharmaceuticals and natural products, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The development of synthetic methodologies that are concise, high-yielding, and tolerant of functional group diversity is therefore of significant interest. One-pot, multi-component reactions have emerged as a powerful strategy in this regard, offering atom economy, reduced waste, and simplified purification procedures.[2][3]

This guide focuses on a robust and versatile three-component, one-pot synthesis of this compound derivatives from α-hydroxyketones, oxoacetonitriles, and primary amines. This method is notable for its mild reaction conditions and broad substrate scope, making it highly amenable to the generation of compound libraries for drug discovery.[2][4]

Applications in Drug Discovery and Development

This compound derivatives have demonstrated significant potential in various therapeutic areas. Notably, they have been identified as:

-

Stimulator of Interferon Genes (STING) Agonists: Certain derivatives have been shown to activate the STING signaling pathway, a critical component of the innate immune system.[5][6] This makes them promising candidates for the development of novel cancer immunotherapies and adjuvants for vaccines. The activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, stimulating an anti-tumor immune response.[5][6]

-

Antibacterial Agents: The pyrrole scaffold is present in numerous antibacterial compounds.[7] The derivatives synthesized through this one-pot method can be screened against a panel of pathogenic bacteria to identify new leads for combating antibiotic resistance.

-

Anti-inflammatory Agents: Some pyrrole-based compounds have shown potent anti-inflammatory activity, for instance, through the inhibition of cyclooxygenases (COX).[2]